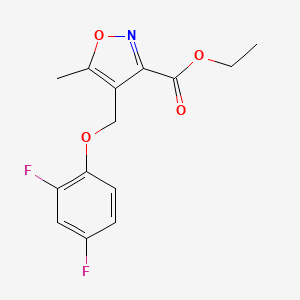
Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C14H13F2NO4 and its molecular weight is 297.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 4-((2,4-difluorophenoxy)methyl)-5-methylisoxazole-3-carboxylate (CAS Number: 938022-06-1) is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in immunosuppressive and anti-inflammatory contexts. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : C14H13F2NO4
- Molecular Weight : 297.254 g/mol
- Density : 1.296 g/cm³ at 20 °C
- Boiling Point : 430.4 °C
- Purity : ≥ 98% .
Synthesis
The synthesis of this compound involves the reaction of appropriate isoxazole derivatives with difluorophenoxy methyl groups. The detailed synthetic pathway has been outlined in various studies that explore similar isoxazole compounds .
Immunosuppressive Properties
Research has demonstrated that derivatives of isoxazole exhibit significant immunosuppressive activities. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) . This activity suggests a potential role in modulating immune responses, which could be beneficial in conditions requiring immunosuppression.
Anti-inflammatory Effects
In vitro studies have indicated that this compound can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures. This suggests a mechanism through which the compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines .
Apoptotic Mechanisms
Further investigations into the molecular mechanisms revealed that this compound may induce apoptosis in specific cell lines. The activation of caspases and the expression of Fas and NF-κB1 were noted, indicating a pro-apoptotic pathway that could be leveraged for therapeutic applications in cancer treatment .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of PBMC proliferation by isoxazole derivatives, including the compound . |
| Study B | Showed that LPS-induced TNF-α production was effectively reduced by treatment with the compound, indicating anti-inflammatory potential. |
| Study C | Highlighted the pro-apoptotic effects observed in Jurkat cells with increased expression of apoptotic markers following treatment with similar isoxazole derivatives. |
Eigenschaften
IUPAC Name |
ethyl 4-[(2,4-difluorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO4/c1-3-19-14(18)13-10(8(2)21-17-13)7-20-12-5-4-9(15)6-11(12)16/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGDPEYVMIFLJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1COC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














